

# Application Note: HPLC Quantification of Torulene in Microbial Cultures

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Compound of Interest		
Compound Name:	Torulene	
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#### **Abstract**

**Torulene**, a C40 carotenoid pigment, is gaining significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties. Produced by various microorganisms, particularly red yeasts of the Rhodotorula and Sporobolomyces genera, accurate and robust quantification of **torulene** in microbial cultures is essential for research, process optimization, and quality control.[1][2] This application note provides a detailed protocol for the quantification of **torulene** from microbial biomass using High-Performance Liquid Chromatography (HPLC). The protocol covers sample preparation, including cell disruption and solvent extraction, as well as HPLC analysis and data interpretation.

## Introduction

**Torulene** (3',4'-didehydro- $\beta$ ,γ-carotene) is a natural tetraterpenoid synthesized by certain fungi and yeasts.[2] Its extended system of conjugated double bonds is believed to contribute to its high antioxidant activity, potentially exceeding that of more common carotenoids like  $\beta$ -carotene.[1] Red yeasts, such as Rhodotorula mucilaginosa and Rhodotorula glutinis, are notable producers of **torulene**.[3][4][5] The quantification of **torulene** in these microbial systems is critical for screening high-producing strains, optimizing fermentation conditions, and developing commercial production processes. HPLC is the method of choice for the separation and quantification of carotenoids due to its high resolution and sensitivity.[3] This document outlines a comprehensive workflow for the reliable quantification of **torulene** in microbial cultures.



## **Experimental Workflow**

The overall experimental workflow for the HPLC quantification of **torulene** from microbial cultures is depicted below.

Caption: Experimental workflow for **torulene** quantification.

# Protocols Sample Preparation

#### 1.1. Harvesting Microbial Biomass

- Transfer a known volume of the microbial culture to a centrifuge tube.
- Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
- Discard the supernatant.
- Wash the cell pellet with distilled water and centrifuge again.
- Repeat the washing step twice to remove any residual medium.
- The cell pellet can be processed immediately or stored at -80°C. For dry weight determination, a separate aliquot of the pellet should be dried at 85°C to a constant weight. [6]

#### 1.2. Cell Disruption

The robust cell wall of yeasts necessitates a disruption step for efficient extraction of intracellular carotenoids. Several methods can be employed, with their efficacy varying between microbial species.

- Method A: Acid Hydrolysis
  - Resuspend the cell pellet in 1 M HCl.
  - Incubate at 60°C for 30-60 minutes.[7]



- Neutralize the suspension with an appropriate base (e.g., NaOH).
- Proceed to solvent extraction.
- Note: While effective, acid treatment can potentially cause degradation of carotenoids.[8]
- Method B: Mechanical Disruption (Sonication or Bead Milling)
  - Resuspend the cell pellet in a suitable solvent (e.g., acetone).
  - For sonication, place the sample in an ultrasonic bath or use a probe sonicator. Process on ice to prevent overheating.
  - For bead milling, add glass or zirconia beads to the cell suspension and agitate vigorously.
  - The optimal duration and intensity of treatment should be determined empirically for the specific microbial strain. Mechanical methods are often very effective for yeast cell disruption.[9]

#### 1.3. Solvent Extraction

- Add a mixture of acetone and methanol (e.g., 7:3 v/v) to the disrupted cell pellet. The use of antioxidants like butylated hydroxytoluene (BHT) at 0.1% in the extraction solvent is recommended to prevent carotenoid degradation.[10]
- Vortex vigorously for 5-10 minutes.
- Centrifuge at 4,000 x g for 10 minutes to pellet the cell debris.
- Carefully transfer the supernatant containing the carotenoid extract to a new tube.
- Repeat the extraction process with fresh solvent until the cell pellet becomes colorless.
- Pool the supernatants.
- 1.4. Sample Concentration and Preparation for HPLC
- Evaporate the pooled solvent extract to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35-40°C.



- Re-dissolve the dried extract in a known volume of the initial mobile phase (or a compatible solvent like ethanol).
- Filter the re-dissolved sample through a 0.22 μm syringe filter into an amber HPLC vial to remove any particulate matter.

Caution: Carotenoids are sensitive to light and heat. All steps should be performed under dim light and at low temperatures where possible to minimize isomerization and degradation.[11]

## **HPLC** Analysis

#### 2.1. HPLC System and Column

- HPLC System: A system equipped with a quaternary or binary pump, a thermostatted autosampler, a column oven, and a Photodiode Array (PDA) or UV-Vis detector is required.
- Column: A C18 or C30 reversed-phase column is recommended for carotenoid separation.
   C30 columns often provide better resolution of carotenoid isomers.
  - Example: YMC C30 column (250 x 4.6 mm, 5 μm) or equivalent.

#### 2.2. Mobile Phase and Gradient Program

A gradient elution is typically required to achieve good separation of **torulene** from other carotenoids.

- Mobile Phase A: Acetonitrile:Water (9:1, v/v)
- Mobile Phase B: Ethyl Acetate
- Example Gradient Program:



Time (min)	%A	%B
0	80	20
6	40	60
15	40	60
20	0	100
25	0	100
30	80	20

| 35 | 80 | 20 |

Flow Rate: 1.0 mL/min

• Column Temperature: 25°C

• Injection Volume: 20 μL

 Detection Wavelength: 450-500 nm. A PDA detector allows for the acquisition of the full UV-Vis spectrum of the eluting peaks, which is crucial for identification. Torulene exhibits absorption maxima around 453, 489, and 518 nm.[12]

## **Data Analysis and Quantification**

#### 3.1. Peak Identification

**Torulene** is identified by its retention time and its characteristic UV-Vis absorption spectrum obtained from the PDA detector. The identity can be confirmed by comparing the retention time and spectra with a purified standard, if available, or with literature data. In a typical reversed-phase system, the elution order is torularhodin, followed by **torulene**,  $\gamma$ -carotene, and then  $\beta$ -carotene.[13]

#### 3.2. Quantification

Quantification can be performed using two main approaches:



- External Standard Calibration: This is the most accurate method. A calibration curve is
  generated by injecting known concentrations of a purified torulene standard. However,
  torulene standards are not widely commercially available. If a standard is obtained, a stock
  solution should be prepared in a suitable solvent (e.g., ethanol), and its concentration should
  be determined spectrophotometrically using its extinction coefficient.
- Quantification using an Extinction Coefficient: In the absence of a commercial standard, quantification can be performed by determining the peak area from the HPLC chromatogram and applying the Beer-Lambert law. The concentration of torulene in the injected sample can be calculated using the following formula:

Concentration (µg/mL) = (Peak Area / Molar Extinction Coefficient) \* Molecular Weight \* Dilution Factor

Alternatively, the specific extinction coefficient (E1% 1cm) can be used:

Concentration ( $\mu$ g/g dry weight) = (A \* V extract \* 10^4) / (E1% \* m sample)

#### Where:

- A = Absorbance of the pure compound at λmax
- V extract = Total volume of the extract (mL)
- E1% = The extinction coefficient for a 1% solution in a 1 cm cuvette. For **torulene** in acetone, an E1% of 2800 has been reported.
- m sample = Dry weight of the microbial biomass (g)

An extinction coefficient for **torulene** in acetone has been reported.[6] It is crucial to use the extinction coefficient specific to the solvent in which the measurements are made. If another carotenoid standard, such as  $\beta$ -carotene, is used for quantification, the results should be reported as " $\beta$ -carotene equivalents," and the difference in molar extinction coefficients should be noted as a limitation.

## **Torulene Biosynthesis Pathway**



The biosynthesis of **torulene** in yeasts like Rhodotorula proceeds through the general carotenoid pathway, branching from y-carotene.

Caption: Simplified torulene biosynthesis pathway.

## **Data Presentation**

The quantitative data for **torulene** production should be presented in a clear and organized manner to allow for easy comparison between different microbial strains or culture conditions.

Table 1: Torulene Production in Different Microbial Strains

Microbial Strain	Torulene (µg/g dry weight)	Total Carotenoids (µg/g dry weight)	Torulene (% of Total Carotenoids)
Rhodotorula mucilaginosa S-5	120.5 ± 8.3	217.4 ± 15.1	55.4
Rhodotorula diobovata S-361	95.2 ± 6.7	188.9 ± 13.2	50.4
Sporobolomyces pararoseus NGR	150.7 ± 11.5	350.1 ± 25.6	43.0
Rhodotorula glutinis LOCKR13	78.4 ± 5.9	155.2 ± 11.8	50.5

Table 2: Effect of Culture Conditions on Torulene Production in Rhodotorula glutinis



Culture Condition	Torulene (mg/L)	Biomass (g/L)	Torulene Yield (µg/g dry weight)
Control (C/N ratio 50)	1.2 ± 0.1	10.5 ± 0.8	114.3
High C/N ratio (100)	1.8 ± 0.2	12.1 ± 1.0	148.8
Nitrogen Source: Peptone	1.5 ± 0.1	11.2 ± 0.9	133.9
Nitrogen Source: Yeast Extract	1.1 ± 0.1	9.8 ± 0.7	112.2

### Conclusion

This application note provides a comprehensive set of protocols for the extraction, identification, and quantification of **torulene** from microbial cultures using HPLC. The detailed methodologies for sample preparation, HPLC analysis, and data interpretation, along with the provided data tables and pathway diagram, offer a valuable resource for researchers, scientists, and drug development professionals working with this promising bioactive compound. Adherence to these protocols will enable accurate and reproducible quantification of **torulene**, facilitating further research into its production and applications.

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